molecular formula C11H19IN2O B1662412 (4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)trimethylammonium iodide CAS No. 3854-04-4

(4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)trimethylammonium iodide

Cat. No.: B1662412
CAS No.: 3854-04-4
M. Wt: 322.19 g/mol
InChI Key: CHRKORSYUQVKAQ-UHFFFAOYSA-M
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Description

(4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)trimethylammonium iodide is a quaternary ammonium compound that features a pyrrolidinone ring and a butynyl group

Mechanism of Action

Target of Action

It’s structurally similar compound, oxotremorine m, is known to act on muscarinic acetylcholine receptors (machrs) . These receptors play a crucial role in the nervous system, mediating various physiological functions such as heart rate, smooth muscle contraction, and neurotransmission.

Mode of Action

Oxotremorine m, a structurally similar compound, is known to act as a nonselective muscarinic acetylcholine receptor agonist . This suggests that (4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)trimethylammonium iodide might interact with its targets in a similar manner, leading to changes in cellular signaling and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)trimethylammonium iodide typically involves the reaction of pyrrolidinone derivatives with butynyl halides under specific conditions. One common method includes the alkylation of 2-oxo-1-pyrrolidine with 2-butynyl bromide in the presence of a base, followed by quaternization with trimethylamine and subsequent iodination to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)trimethylammonium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the pyrrolidinone ring.

    Substitution: Nucleophilic substitution reactions can occur at the butynyl group or the quaternary ammonium center.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiolates can be employed under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Properties

IUPAC Name

trimethyl-[4-(2-oxopyrrolidin-1-yl)but-3-ynyl]azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N2O.HI/c1-13(2,3)10-5-4-8-12-9-6-7-11(12)14;/h5-7,9-10H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRKORSYUQVKAQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCC#CN1CCCC1=O.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40959407
Record name N,N,N-Trimethyl-4-(2-oxopyrrolidin-1-yl)but-3-yn-1-aminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40959407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3854-04-4
Record name Ammonium, (4-(2-oxo-1-pyrrolidinyl)-2-butynyl)trimethyl-, iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003854044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N,N-Trimethyl-4-(2-oxopyrrolidin-1-yl)but-3-yn-1-aminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40959407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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